1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and chlorophenyl groups. Common reagents used in these reactions include halogenated aromatic compounds, piperazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of piperazine derivatives.
Biology
In biological research, 1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
- 1-(4-Fluorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Uniqueness
1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its dual halogenation (chlorine and fluorine) may enhance its reactivity and biological activity.
Properties
Molecular Formula |
C21H20ClF2N3O2 |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H20ClF2N3O2/c22-16-12-15(5-6-17(16)23)27-13-14(11-20(27)28)21(29)26-9-7-25(8-10-26)19-4-2-1-3-18(19)24/h1-6,12,14H,7-11,13H2 |
InChI Key |
VSSLALQRQYGYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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